5-Amino-2-propylindole
Description
Significance of the Indole (B1671886) Scaffold in Modern Organic Chemistry and Bioactive Compound Design
The indole nucleus, a bicyclic aromatic heterocycle consisting of a fused benzene (B151609) and pyrrole (B145914) ring, is a privileged scaffold in organic and medicinal chemistry. nih.govnih.gov This structural motif is not only prevalent in a vast array of natural products, such as the essential amino acid tryptophan and the neurotransmitter serotonin (B10506), but also serves as the core of numerous synthetic compounds with significant therapeutic applications. plos.orgresearchgate.net The electron-rich nature of the indole ring system makes it highly amenable to a variety of chemical transformations, allowing for the synthesis of a diverse library of derivatives. nih.gov
The versatility of the indole scaffold is evident in its presence in a wide range of marketed drugs, including those with anticancer, anti-inflammatory, and antiviral properties. plos.org Its ability to participate in various biological interactions, often mimicking the structure of endogenous molecules, has made it a focal point in the design of novel therapeutic agents. nih.gov The continued exploration of new synthetic methodologies to functionalize the indole core is a testament to its enduring importance in the quest for new and improved bioactive compounds. researchgate.net
Overview of Aminated Indole Derivatives: Current Research Landscape and Foundational Principles
Recent research has highlighted the potential of aminated indoles in various therapeutic areas. For instance, certain 5-aminoindole (B14826) derivatives have been investigated for their potent activity against Plasmodium falciparum, the parasite responsible for malaria. nih.gov Furthermore, the strategic placement of amino groups on the indole ring has been a key strategy in the development of kinase inhibitors for cancer therapy. nih.govplos.org The synthesis of these aminated derivatives often involves specialized chemical methods to achieve regioselective functionalization of the indole core. dntb.gov.ua The ongoing research in this area focuses on developing more efficient and versatile synthetic routes to access a wider range of aminated indole analogues for biological screening. nih.govrsc.org
Rationale for Dedicated Investigation into 5-Amino-2-propylindole Chemistry and Applications
While direct and extensive research on this compound is not widely published, a strong rationale for its investigation can be constructed based on the established principles of indole chemistry and the known activities of related compounds. The specific combination of a 5-amino group and a 2-propyl group is of particular interest for several reasons.
Firstly, the 5-amino group is a known pharmacophore in various bioactive indole derivatives. nih.govplos.org Its presence can facilitate key interactions with biological targets and modulate the compound's solubility and metabolic stability. Secondly, the 2-propyl group, an alkyl substituent, can influence the molecule's lipophilicity and steric profile. This can be crucial for optimizing its binding affinity to a target protein and its pharmacokinetic properties.
The investigation of this compound would contribute to a more comprehensive understanding of the structure-activity relationships (SAR) within the 5-aminoindole class of compounds. By systematically varying the substituent at the 2-position, researchers can fine-tune the biological activity and selectivity of these molecules. The synthesis and characterization of this compound would provide valuable data points for these SAR studies, potentially leading to the discovery of novel lead compounds for drug development.
Below is a data table with representative information for closely related 5-aminoindole derivatives, illustrating the type of data that would be valuable to collect for this compound.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Biological Activity / Application |
| 5-Aminoindole | C₈H₈N₂ | 132.16 | Intermediate in the synthesis of bioactive molecules. |
| Genz-644442 (a 5-aminoindole derivative) | Not specified | Not specified | Antimalarial activity against Plasmodium falciparum. nih.gov |
| MKP101 (a 5-aminoindole derivative) | Not specified | Not specified | Inhibitor of Epidermal Growth Factor Receptor (EGFR) for potential cancer therapy. nih.govplos.org |
The systematic study of compounds like this compound is essential for expanding the chemical space of bioactive molecules and for the rational design of new and more effective therapeutic agents.
Structure
2D Structure
3D Structure
Properties
CAS No. |
1230154-95-6 |
|---|---|
Molecular Formula |
C11H14N2 |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
2-propyl-1H-indol-5-amine |
InChI |
InChI=1S/C11H14N2/c1-2-3-10-7-8-6-9(12)4-5-11(8)13-10/h4-7,13H,2-3,12H2,1H3 |
InChI Key |
VXLUXESZZVGGQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC2=C(N1)C=CC(=C2)N |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Studies of 5 Amino 2 Propylindole
Reactivity Profile of the 5-Amino Group
The amino group at the 5-position behaves similarly to a primary aromatic amine, such as aniline (B41778), although its reactivity is modulated by the fused pyrrole (B145914) ring.
Nucleophilic Characteristics and Derivatization Reactions (e.g., Acylation, Sulfonylation)
The lone pair of electrons on the nitrogen atom of the 5-amino group imparts nucleophilic character, allowing it to readily participate in reactions with various electrophiles. This is a common feature for aromatic amines and is utilized for the synthesis of a wide range of derivatives.
Acylation: The 5-amino group can be acylated using acylating agents like acyl chlorides or anhydrides, typically in the presence of a base to neutralize the acid byproduct. Friedel-Crafts acylation represents a powerful method for introducing acyl groups onto aromatic systems and can be applied to α-amino acid derivatives. nih.gov For instance, reaction with chloroacetyl chloride in the presence of a tertiary amine base would yield the corresponding 2-chloroacetamide derivative. mdpi.com
Sulfonylation: Similarly, sulfonylation can be achieved by reacting 5-Amino-2-propylindole with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in a suitable solvent with a base. Sulfonyl groups are effective protecting groups for the NH functionality in heterocyclic compounds like indoles. researchgate.net These reactions are fundamental for modifying the electronic properties of the molecule or for installing protecting groups.
Table 1: Examples of Derivatization Reactions of the 5-Amino Group
| Reaction Type | Reagent Example | Product Type |
|---|---|---|
| Acylation | Acetyl chloride | 5-Acetamido-2-propylindole |
| Acylation | Benzoyl chloride | 5-Benzamido-2-propylindole |
| Sulfonylation | p-Toluenesulfonyl chloride (TsCl) | 5-(p-Toluenesulfonamido)-2-propylindole |
Basicity and Protonation Equilibria
The 5-amino group confers basic properties to the molecule. However, like other aromatic amines, it is a relatively weak base. The basicity is a result of the availability of the nitrogen's lone pair of electrons for protonation. In aromatic amines, this lone pair is delocalized into the pi-electron system of the ring, which reduces its availability and thus lowers the basicity compared to aliphatic amines. masterorganicchemistry.com
The basicity of an amine is quantified by the pKa of its conjugate acid (pKaH). A higher pKaH value indicates a stronger base. masterorganicchemistry.com For comparison, the pKaH of cyclohexylamine (a non-conjugated amine) is 11.2, while that of aniline is 4.6, demonstrating the significant decrease in basicity due to lone pair delocalization. masterorganicchemistry.com The basicity of this compound is expected to be in a similar range to that of other 5-aminoindoles and aniline.
Table 2: Comparative Basicity of Various Amines
| Compound | pKa of Conjugate Acid (pKaH) | Hybridization of N | Basicity Trend |
|---|---|---|---|
| Amide Anion (NH₂⁻) | ~38 | sp³ | Very Strong Base |
| Cyclohexylamine | 11.2 | sp³ | Strong Base |
| Ammonia (B1221849) (NH₃) | 9.0 | sp³ | Moderate Base |
| Pyridine | 5.2 | sp² | Weak Base |
| Aniline | 4.6 | sp² | Weak Base |
| This compound (Predicted) | ~4-5 | sp² | Weak Base |
Diazotization and Subsequent Transformations
As a primary aromatic amine, the 5-amino group can undergo diazotization. This reaction involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C). byjus.commasterorganicchemistry.com This process converts the amino group into a diazonium salt (-N₂⁺), which is a highly versatile intermediate in organic synthesis. byjus.comorganic-chemistry.org
The resulting 2-propyl-1H-indol-5-diazonium salt is a valuable precursor for a variety of functional groups. The diazonium group is an excellent leaving group (as N₂ gas), facilitating its replacement by a wide range of nucleophiles. masterorganicchemistry.com
Key transformations include:
Sandmeyer Reactions: Replacement of the diazonium group with -Cl, -Br, or -CN using the corresponding copper(I) salt (CuCl, CuBr, CuCN). masterorganicchemistry.com
Schiemann Reaction: Replacement with fluorine (-F) by treatment with fluoroboric acid (HBF₄) followed by heating. masterorganicchemistry.comlibretexts.org
Hydroxylation: Replacement with a hydroxyl group (-OH) by heating the diazonium salt in an aqueous solution.
Azo Coupling: Reaction with activated aromatic compounds (like phenols or anilines) to form highly colored azo compounds. This is an electrophilic aromatic substitution where the diazonium ion acts as the electrophile. libretexts.orglkouniv.ac.in
Table 3: Potential Transformations via Diazotization
| Reaction Name | Reagents | Resulting Functional Group at C-5 |
|---|---|---|
| Sandmeyer | CuCl / HCl | Chloro (-Cl) |
| Sandmeyer | CuBr / HBr | Bromo (-Br) |
| Sandmeyer | CuCN / KCN | Cyano (-CN) |
| Schiemann | 1. HBF₄ 2. Heat | Fluoro (-F) |
| Hydrolysis | H₂O, Heat | Hydroxyl (-OH) |
Reactivity of the Indole (B1671886) Nitrogen (N-1)
The indole nitrogen (N-1) possesses a lone pair of electrons that contributes to the aromaticity of the heterocyclic ring. This nitrogen is weakly acidic and can be deprotonated to form a nucleophilic anion.
N-Alkylation and N-Functionalization Methodologies
The hydrogen atom on the indole nitrogen can be substituted with various alkyl or functional groups. The most common method involves deprotonation of the N-H bond with a strong base, followed by reaction with an electrophile.
N-Alkylation: This is typically achieved by first treating the indole with a strong base such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or lithium diisopropylamide (LDA) to generate the indolide anion. mdpi.com This anion then acts as a nucleophile, reacting with alkyl halides (e.g., benzyl bromide, methyl iodide) to form the N-alkylated product. mdpi.comnih.gov
N-Arylation: N-arylindoles can be synthesized through base-promoted cascade reactions, for instance, between an indole and an allenic ketone. rsc.org
N-Acylation and N-Sulfonylation: The indole nitrogen can also be acylated or sulfonylated, often for use as protecting groups. Palladium-catalyzed methods have been developed for the synthesis of N-benzoylindoles. mdpi.com
Table 4: Methodologies for N-1 Functionalization
| Reaction Type | Base (if required) | Reagent Example | Product |
|---|---|---|---|
| N-Alkylation | NaH, K₂CO₃ | Methyl Iodide (CH₃I) | 1-Methyl-5-amino-2-propylindole |
| N-Alkylation | NaH | Benzyl Bromide (BnBr) | 1-Benzyl-5-amino-2-propylindole |
| N-Acylation | Pyridine | Acetyl Chloride | 1-Acetyl-5-amino-2-propylindole |
Protecting Group Strategies for the Indole NH
In multi-step syntheses, the indole N-H group often requires protection to prevent undesired side reactions, as it is susceptible to both acidic and basic conditions and can interfere with reactions at other sites. mdpi.org An ideal protecting group should be easy to install, stable under the desired reaction conditions, and readily removable without affecting other functional groups.
Common protecting groups for the indole nitrogen include:
Sulfonyl Groups: Arylsulfonyl groups like tosyl (Ts) and mesitylenesulfonyl (Mts) are widely used. They are typically installed using the corresponding sulfonyl chloride and a base. mdpi.org Mts groups can be cleaved under HF conditions. umn.edu Phenylsulfonyl (PhSO₂) is another robust option, though its removal can require harsh conditions. researchgate.net
Carbamates: The tert-butyloxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate (Boc₂O). It is valued for being easily removable under acidic conditions. researchgate.net The 2,4-dimethylpent-3-yloxycarbonyl (Doc) group is another acid-cleavable protecting group. rsc.org
Alkyl Groups: The benzyl (Bn) group is common, though its removal often requires harsh hydrogenolysis conditions. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is another option, which can be removed using fluoride ions (e.g., TBAF).
Table 5: Common Protecting Groups for the Indole Nitrogen
| Protecting Group | Abbreviation | Installation Reagent(s) | Cleavage Condition(s) |
|---|---|---|---|
| p-Toluenesulfonyl | Ts | TsCl, NaH | Strong reducing agents (e.g., Mg/MeOH) |
| tert-Butoxycarbonyl | Boc | Boc₂O, DMAP | Acid (e.g., TFA, HCl) |
| Benzyl | Bn | BnBr, NaH | Hydrogenolysis (H₂, Pd/C) |
| 2-(Trimethylsilyl)ethoxymethyl | SEM | SEMCl, NaH | Fluoride source (e.g., TBAF), Acid |
Chemical Transformations of the 2-Propyl Side Chain
The 2-propyl group, an alkyl substituent attached to the indole core, possesses a benzylic carbon atom which is the primary site of its chemical reactivity. Transformations typically involve oxidation, reduction, or substitution reactions at this position.
The oxidation of alkyl side chains on aromatic rings is a well-established transformation. For the 2-propyl group on the indole nucleus, the benzylic carbon (the carbon atom directly attached to the indole ring) is susceptible to oxidation by strong oxidizing agents. This reaction typically requires the presence of at least one hydrogen atom on the benzylic carbon. libretexts.orglibretexts.org
When treated with powerful oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), the entire alkyl chain, regardless of its length, is cleaved and the benzylic carbon is oxidized to a carboxylic acid. libretexts.orgyoutube.com In the case of this compound, this would result in the formation of 5-amino-1H-indole-2-carboxylic acid. The mechanism, while not fully elucidated, is thought to involve radical intermediates stabilized by the aromatic ring. libretexts.orglibretexts.org
| Oxidizing Agent | Reaction Conditions | Expected Product |
| Potassium Permanganate (KMnO₄) | Basic, followed by acid workup | 5-amino-1H-indole-2-carboxylic acid |
| Chromic Acid (H₂CrO₄) / Jones Reagent (CrO₃/H₂SO₄) | Acidic | 5-amino-1H-indole-2-carboxylic acid |
Reduction of the alkyl side chain itself is generally not a feasible pathway as it is already in a low oxidation state. However, should the side chain be modified to an unsaturated or oxidized state (e.g., a propenyl or acyl group), reduction back to the propyl group could be achieved using standard hydrogenation or Wolff-Kishner reduction conditions, respectively. libretexts.org
Halogenation of the 2-propyl side chain must compete with the highly reactive indole nucleus, which readily undergoes electrophilic halogenation. researchgate.net Selective halogenation of the side chain is typically achieved under conditions that favor free-radical pathways over electrophilic aromatic substitution.
Using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., UV light or benzoyl peroxide) promotes halogenation at the benzylic position of the propyl group. This occurs via a free-radical chain mechanism where the stability of the intermediate benzylic radical is a key driving force. This would yield 5-Amino-2-(1-bromo-propyl)indole. This halogenated intermediate is a versatile synthon for further derivatization, allowing for the introduction of various nucleophiles (e.g., -OH, -CN, -OR) at the benzylic position through substitution reactions.
| Reaction Type | Reagent | Conditions | Probable Site of Reaction |
| Radical Halogenation | N-Bromosuccinimide (NBS) | UV light or radical initiator | Benzylic Carbon of Propyl Group |
| Electrophilic Halogenation | Bromine (Br₂) | Lewis Acid (e.g., FeBr₃) | Indole Ring (C4, C6, or C3) |
Electrophilic Aromatic Substitution and Regioselectivity on the Indole Core
The indole ring is an electron-rich heterocycle that is highly activated towards electrophilic aromatic substitution (EAS). wikipedia.orgresearchgate.net The preferred site of attack for an electrophile on an unsubstituted indole is the C3 position of the pyrrole ring. This preference is due to the formation of a more stable cationic intermediate (arenium ion) where the aromaticity of the benzene (B151609) ring is preserved. stackexchange.com
In this compound, the regiochemical outcome of EAS is dictated by the combined electronic effects of the 2-propyl group and the 5-amino group.
2-Propyl Group : This is a weakly activating alkyl group that directs incoming electrophiles to the ortho (C3) position.
5-Amino Group : This is a strongly activating group due to the lone pair of electrons on the nitrogen atom, which can be donated into the ring via resonance. It is an ortho, para-director. wikipedia.org The positions ortho to the amino group are C4 and C6, while the para position is C2 (which is already substituted).
The powerful activating and directing effect of the amino group typically dominates over the weaker effect of the alkyl group. Therefore, electrophilic substitution is expected to occur predominantly on the benzene portion of the indole core, at the C4 and C6 positions. A minor amount of substitution at the C3 position, directed by the propyl group and the inherent reactivity of the indole nucleus, may also be observed.
| Substituent | Position | Electronic Effect | Directing Influence |
| -CH₂CH₂CH₃ | C2 | Weakly Activating (Inductive) | ortho (C3) |
| -NH₂ | C5 | Strongly Activating (Resonance) | ortho (C4, C6), para (C2) |
| Predicted Reactivity Order | C4/C6 > C3 |
Ring Transformations and Skeletal Rearrangement Reactions Involving Aminoindole Systems
Indole and its derivatives can undergo a variety of reactions that lead to significant changes in the heterocyclic scaffold. These transformations often provide access to other important classes of nitrogen-containing heterocycles. While specific examples for this compound are not documented, reactivity can be inferred from analogous systems.
For instance, aminoindoles can act as versatile bis-nucleophiles. Studies on 4-aminoindoles have shown their utility in three-component reactions to construct tricyclic indoles with fused seven-membered rings, where both the amino group and the C5 position of the indole act as nucleophilic centers. rsc.org By analogy, this compound could potentially react as a C,N-bis-nucleophile (using the amino group and the C4 or C6 position) to build novel fused heterocyclic systems.
Furthermore, oxidative cleavage of the indole ring, often targeting the C2-C3 double bond, can lead to skeletal rearrangements. These transformations can convert the indole core into scaffolds like quinolines, quinazolines, or other aniline derivatives, depending on the reaction conditions and the nature of the substituents. nih.gov Indole N-carboximidamides have been shown to undergo unprecedented skeletal rearrangements to afford complex quinolin-2-amines through a sequence of deprotonation, C-N bond cleavage, and new C-N and C-C bond formations. researchgate.net
Mechanistic Investigations of Key Synthetic and Transformation Pathways
Modern synthetic chemistry often employs cascade and multi-component reactions (MCRs) to build molecular complexity in an efficient, atom-economical manner. These strategies are highly relevant to the synthesis and functionalization of complex indoles.
Cascade reactions, where a series of intramolecular transformations occur sequentially in a single operation, and MCRs, where three or more reactants combine in a one-pot reaction, are powerful tools for indole synthesis. rsc.orgnih.govarkat-usa.org
Several mechanistic paradigms are employed:
Cycloaddition Cascades : Tandem reactions like Diels-Alder followed by a 1,3-dipolar cycloaddition can rapidly generate complex polycyclic indole frameworks from simple precursors. rsc.orgresearchgate.net
Transition-Metal Catalyzed Cascades : Metals like palladium, copper, or gold can catalyze a sequence of reactions, such as a coupling followed by a cyclization, to form the indole ring or add complexity to it. beilstein-journals.org Copper-catalyzed MCRs involving 2-methylindole, aldehydes, and various dienophiles have been developed to synthesize diverse spirotetrahydrocarbazoles. beilstein-journals.org
Domino Reactions : A novel MCR for synthesizing polyfunctionalized indoles proceeds through a domino sequence involving the reaction of enamines with arylglyoxal monohydrates in carboxylic acids. nih.gov
Reactions of Nitrones and Allenes : Cascade reactions involving these components have been shown to facilitate the rapid synthesis of various indole derivatives. nih.gov
These mechanistic pathways highlight how a substituted indole like this compound could either be assembled from simpler starting materials or be used as a building block in a subsequent MCR. For example, the amino group could serve as one of the reactive components in an MCR, leading to the construction of a new heterocyclic ring fused to the indole core. rsc.org
Absence of Specific Research Hinders Detailed Analysis of this compound's Catalytic Chemistry
A thorough review of available scientific literature reveals a significant gap in the documented chemical reactivity and mechanistic studies specifically concerning this compound. While extensive research exists on the functionalization and synthesis of the broader indole family of compounds, detailed investigations into the catalytic behavior of this particular substituted indole are not presently available.
The functionalization of the indole core is a well-established area of organic chemistry, with numerous catalytic systems developed to achieve selective modifications at various positions of the indole ring. Palladium-catalyzed cross-coupling reactions, for instance, are frequently employed for C-H functionalization, enabling the introduction of aryl, vinyl, and alkyl groups. The selectivity of these reactions is often governed by the choice of catalyst, ligands, and directing groups on the indole nitrogen or other positions of the ring.
Similarly, the synthesis of substituted indoles can be achieved through various catalytic methods, including the Fischer, Bischler-Möhlau, and Larock indole syntheses, each utilizing different catalysts and reagents to promote the cyclization and formation of the indole nucleus. The choice of catalyst in these reactions is crucial for controlling reaction efficiency and regioselectivity, particularly when constructing polysubstituted indoles.
However, the specific influence of the 5-amino and 2-propyl substituents on the reactivity of the indole ring in this compound has not been specifically elucidated in the reviewed literature. The electronic effect of the amino group at the 5-position and the steric and electronic influence of the propyl group at the 2-position would undoubtedly play a critical role in directing the outcome of catalytic reactions. Understanding these effects is paramount for predicting and controlling the selectivity and efficiency of any chemical transformation involving this compound.
Without dedicated research on this compound, any discussion on the role of catalysts and reagents would be purely speculative and based on analogies to other substituted indoles. Such an approach would lack the scientific rigor and detailed, data-driven findings required for an authoritative article. The generation of specific data tables and detailed research findings, as requested, is not possible in the absence of primary research literature on this compound.
Therefore, a detailed and scientifically accurate account of the "Role of Catalysts and Reagents in Reaction Selectivity and Efficiency" for this compound cannot be provided at this time. Further experimental investigation is required to characterize the chemical behavior of this specific molecule and to determine the optimal catalytic conditions for its selective functionalization.
Advanced Spectroscopic Characterization and Structural Elucidation of 5 Amino 2 Propylindole
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the molecular structure of 5-Amino-2-propylindole by probing the magnetic properties of its atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).
Proton NMR (¹H NMR) spectroscopy is a fundamental technique for determining the proton environment within a molecule. The chemical shift (δ) of each proton is influenced by its local electronic environment, while spin-spin coupling between neighboring protons provides information about their connectivity.
In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons on the indole (B1671886) ring, the protons of the propyl group, the amino group protons, and the N-H proton of the indole ring. The aromatic region will display characteristic splitting patterns arising from the coupling between protons on the benzene (B151609) ring portion of the indole nucleus. The propyl group will exhibit signals corresponding to the methyl (CH₃), methylene (B1212753) (CH₂), and alpha-methylene (α-CH₂) protons, with multiplicities determined by their adjacent protons.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| H-1 (N-H) | 8.0 - 8.2 | Broad Singlet | - |
| H-3 | 6.2 - 6.4 | Singlet | - |
| H-4 | 7.0 - 7.2 | Doublet | 8.5 - 9.0 |
| H-6 | 6.6 - 6.8 | Doublet of Doublets | 8.5 - 9.0, 2.0 - 2.5 |
| H-7 | 6.9 - 7.1 | Doublet | 2.0 - 2.5 |
| -NH₂ | 3.5 - 4.5 | Broad Singlet | - |
| α-CH₂ (propyl) | 2.6 - 2.8 | Triplet | 7.0 - 8.0 |
| β-CH₂ (propyl) | 1.6 - 1.8 | Sextet | 7.0 - 8.0 |
Note: Predicted values are based on the analysis of structurally similar compounds and established substituent effects on the indole ring.
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its bonding environment.
The spectrum is expected to show signals for the eight carbon atoms of the indole ring and the three carbon atoms of the propyl group. The positions of these signals are influenced by the electron-donating amino group at the C-5 position and the alkyl group at the C-2 position.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 | 140 - 142 |
| C-3 | 100 - 102 |
| C-3a | 128 - 130 |
| C-4 | 111 - 113 |
| C-5 | 142 - 144 |
| C-6 | 110 - 112 |
| C-7 | 103 - 105 |
| C-7a | 131 - 133 |
| α-C (propyl) | 30 - 32 |
| β-C (propyl) | 22 - 24 |
Note: Predicted values are based on the analysis of structurally similar compounds and established substituent effects on the indole ring.
While less common than ¹H and ¹³C NMR, ¹⁵N NMR spectroscopy can provide valuable information about the nitrogen atoms in this compound. The chemical shifts of the nitrogen signals would confirm the presence of the indole ring nitrogen and the primary amino group, and can be sensitive to protonation states and hydrogen bonding. The indole nitrogen would be expected to have a chemical shift in the range of -150 to -170 ppm, while the amino group nitrogen would appear in a different region, typically between -300 and -340 ppm, relative to a nitromethane (B149229) standard.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Cross-peaks in the COSY spectrum would confirm the connectivity within the propyl group (γ-CH₃ to β-CH₂ to α-CH₂) and the coupling between adjacent aromatic protons on the indole ring.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This allows for the direct assignment of a proton's signal to its attached carbon, for example, linking the ¹H signal of H-3 to the ¹³C signal of C-3.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly powerful for connecting different parts of the molecule. For instance, correlations would be expected between the α-CH₂ protons of the propyl group and the C-2 and C-3 carbons of the indole ring, confirming the position of the propyl substituent.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments identify protons that are close in space, providing through-space correlations. This can be useful for confirming the spatial arrangement of substituents on the indole ring.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound with high confidence. The exact mass of the [M+H]⁺ ion can be calculated and compared to the experimentally measured value to confirm the molecular formula C₁₁H₁₅N₂.
Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₁H₁₄N₂ |
| Calculated Exact Mass [M] | 174.1157 |
Note: The calculated exact masses are based on the most abundant isotopes of each element.
Fragmentation Analysis for Structural Confirmation
Mass spectrometry (MS) is an essential tool for determining the molecular weight and elemental composition of a compound. When coupled with tandem mass spectrometry (MS/MS), it provides detailed structural information through controlled fragmentation of the parent molecule. libretexts.org In the analysis of this compound, the molecular ion (M•+) is energetically unstable and breaks down into smaller, characteristic fragments. libretexts.org The resulting fragmentation pattern is a molecular fingerprint that helps confirm the proposed structure.
Upon ionization, typically via electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), the protonated molecule [M+H]+ of this compound would be subjected to collision-induced dissociation (CID). uab.edunih.gov The fragmentation pathways of indole alkaloids are well-documented and provide a basis for interpreting the spectrum. scielo.brnih.gov Key fragmentation events for substituted indoles often involve cleavages within the side chains and preservation of the stable indole core. researchgate.net
For this compound, the primary fragmentation would likely involve the propyl group at the C2 position. A common fragmentation pathway for alkyl chains is benzylic cleavage, which in this case would be α-cleavage to the indole ring, a highly favorable process. This would lead to the loss of an ethyl radical (•CH₂CH₃) to form a stable resonance-delocalized cation. Subsequent or alternative fragmentations could include the loss of ammonia (B1221849) (NH₃) from the amino group at C5, or cleavages characteristic of the indole ring itself, although the indole nucleus is generally quite stable. researchgate.netnih.gov The "nitrogen rule" in mass spectrometry, which states that a compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight, can also be applied to confirm the presence of the two nitrogen atoms in the molecule. openstax.org
Table 1: Predicted Mass Spectrometry Fragmentation for Protonated this compound [M+H]⁺
| Fragment Ion | m/z (Predicted) | Description of Neutral Loss |
|---|---|---|
| [C₁₁H₁₅N₂]⁺ | 175 | Loss of an ethyl radical (•C₂H₅) via benzylic cleavage |
| [C₁₁H₁₄N]⁺ | 158 | Loss of ammonia (NH₃) |
| [C₁₀H₁₀N]⁺ | 144 | Characteristic indole fragment |
Note: The m/z values are predicted for the most abundant isotopes and are based on general fragmentation patterns of related structures. Actual experimental values may vary slightly.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation by molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the N-H bonds of both the primary amine and the indole ring, as well as C-H, C-N, and aromatic C=C bonds.
The primary amine (-NH₂) group at the C5 position is identifiable by a pair of medium-intensity bands in the 3500–3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations. openstax.orgspectroscopyonline.com A separate, often sharper, single band for the indole N-H stretch is also expected in a similar region (around 3400-3250 cm⁻¹). orgchemboulder.com Additionally, the N-H bending vibration (scissoring) of the primary amine typically appears in the 1650–1580 cm⁻¹ range. orgchemboulder.com
The propyl group will contribute C-H stretching vibrations just below 3000 cm⁻¹. The aromatic portion of the molecule, the indole ring, will exhibit C-H stretching absorptions above 3000 cm⁻¹ and characteristic C=C ring stretching absorptions in the 1625–1430 cm⁻¹ region. researchgate.net The C-N stretching vibration of the aromatic amine is expected to produce a strong band in the 1335–1250 cm⁻¹ range. orgchemboulder.com Fourier-transform infrared (FT-IR) and Raman spectra have been recorded and analyzed for the related compound 5-aminoindole (B14826), providing a solid basis for these assignments. nih.gov
Table 2: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Primary Amine (Ar-NH₂) | N-H Stretch (Asymmetric & Symmetric) | 3500–3300 (two bands) | Medium |
| Indole | N-H Stretch | 3400–3250 | Medium, Sharp |
| Aromatic | C-H Stretch | 3100–3000 | Variable |
| Alkyl (Propyl) | C-H Stretch | 3000–2850 | Medium to Strong |
| Primary Amine | N-H Bend (Scissoring) | 1650–1580 | Medium |
| Aromatic | C=C Ring Stretch | 1625–1430 | Medium to Strong |
| Aromatic Amine | C-N Stretch | 1335–1250 | Strong |
| Alkyl Amine | C-N Stretch | 1250–1020 | Medium to Weak |
Source: Adapted from general IR correlation charts and studies on substituted indoles and amines. orgchemboulder.comnih.govwpmucdn.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The indole ring system possesses a conjugated π-electron system that gives rise to characteristic absorption bands in the UV region. jinjingchemical.com The positions and intensities of these bands are sensitive to the nature and position of substituents on the ring. nih.govcore.ac.uk
The UV spectrum of indole itself is characterized by two main absorption bands, referred to as the ¹Lₐ and ¹Lₑ transitions. nih.gov The ¹Lₑ band appears at a shorter wavelength (around 220-230 nm) and is typically more intense, while the ¹Lₐ band is found at a longer wavelength (around 270-290 nm) and shows more vibrational fine structure. nih.govaip.org
For this compound, the amino group at the C5 position is an auxochrome, a group that, when attached to a chromophore, modifies its ability to absorb light. As an electron-donating group, the amino substituent is expected to cause a bathochromic (red) shift in the absorption maxima (λₘₐₓ) of both the ¹Lₐ and ¹Lₑ bands due to the extension of the conjugated system through resonance. nih.gov The propyl group at C2, being a weakly electron-donating alkyl group, is expected to have a much smaller effect on the absorption spectrum. The solvent environment can also significantly influence the spectrum; polar solvents often cause shifts in the λₘₐₓ compared to nonpolar solvents. core.ac.uk
Table 3: Typical UV-Vis Absorption Maxima for Substituted Indoles
| Compound | Substituent(s) | λₘₐₓ (nm) in Cyclohexane/Ethanol (B145695) | Transition |
|---|---|---|---|
| Indole | None | ~270-290 | ¹Lₐ |
| Indole | None | ~220-230 | ¹Lₑ |
| 5-Methoxyindole | 5-OCH₃ (Electron-donating) | ~295-300 | ¹Lₐ |
| 5-Cyanoindole | 5-CN (Electron-withdrawing) | ~280-285 | ¹Lₐ |
Source: Data compiled from spectroscopic surveys of indole derivatives. nih.govcore.ac.ukacs.org
X-ray Diffraction (XRD) for Solid-State Molecular and Crystal Structure Analysis
X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms. For this compound, a single-crystal XRD analysis would confirm the connectivity established by other spectroscopic methods and reveal details about its conformation and intermolecular interactions.
Indole derivatives are known to crystallize in various crystal systems, such as monoclinic and triclinic. nih.govmdpi.com The crystal packing is heavily influenced by intermolecular forces, particularly hydrogen bonding and π-π stacking interactions. acs.org In the case of this compound, strong hydrogen bonds are expected to form between the N-H groups of the indole ring and the C5-amino group of one molecule and the nitrogen atoms of neighboring molecules. These interactions play a crucial role in stabilizing the crystal lattice. nih.gov Furthermore, π-π stacking between the planar indole rings of adjacent molecules is a common feature in the crystal structures of such aromatic compounds. acs.org While the specific crystal structure of this compound is not available, data from related indole structures provide a model for the types of interactions and packing motifs that can be anticipated.
Table 4: Illustrative Crystallographic Data for an Indole Derivative
| Parameter | Example: 1H-Indole-2-methanol |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2/c |
| a (Å) | 10.302 |
| b (Å) | 12.522 |
| c (Å) | 13.383 |
| β (°) | 116.86 |
| Volume (ų) | 1726.4 |
| Z (Molecules per unit cell) | 4 |
Note: This data is for a representative indole-containing compound and serves to illustrate the type of information obtained from an XRD study. acs.orgresearchgate.net
Other Advanced Spectroscopic and Analytical Techniques for Structural and Electronic Characterization
While the core techniques described above provide a comprehensive structural picture, other advanced methods can offer further specialized insights. For instance, if a chiral center were introduced into the this compound structure, such as in the propyl side chain (e.g., 5-Amino-2-(1-methylpropyl)indole), Circular Dichroism (CD) spectroscopy would be indispensable.
Circular Dichroism (CD) for Chiral Analogs
Circular Dichroism measures the differential absorption of left- and right-circularly polarized light by chiral molecules. nih.gov An achiral molecule like this compound will not produce a CD signal. However, a chiral analog would exhibit a characteristic CD spectrum, with positive or negative bands (Cotton effects) corresponding to its electronic transitions. The sign and magnitude of these bands are directly related to the absolute configuration (R/S) of the stereocenter(s). rsc.org CD spectroscopy is therefore a powerful tool for determining the enantiomeric purity and absolute stereochemistry of chiral compounds, often used in conjunction with theoretical calculations to assign the configuration. escholarship.org This technique is particularly valuable in pharmaceutical and biological contexts where the chirality of a molecule is often critical to its function.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 5-aminoindole |
| 1H-Indole-2-methanol |
| Indole |
| 5-Methoxyindole |
| 5-Cyanoindole |
Theoretical and Computational Investigations of 5 Amino 2 Propylindole
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are a cornerstone of modern chemical research. DFT is widely used due to its favorable balance of accuracy and computational cost, making it suitable for studying molecules of this size. scienceopen.comabinit.org Methods like the B3LYP functional combined with a basis set such as 6-311++G(d,p) are commonly employed to optimize molecular geometries and calculate various properties. als-journal.comscirp.orgmdpi.com
The electronic structure of a molecule dictates its chemical behavior. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is fundamental. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity. als-journal.com
Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which are delocalized over the entire molecule. csus.edulibretexts.org These orbitals are classified as bonding, which stabilize the molecule, or antibonding, which destabilize it. libretexts.orgpressbooks.pub For 5-Amino-2-propylindole, the HOMO is expected to have significant contributions from the electron-rich indole (B1671886) ring and the amino group, while the LUMO would likely be distributed over the aromatic system.
A Molecular Electrostatic Potential (ESP) map visually represents the charge distribution on the molecule's surface. researchgate.net For this compound, the ESP map would likely show negative potential (nucleophilic regions) around the nitrogen atom of the amino group and within the pyrrole (B145914) ring of the indole system, indicating sites susceptible to electrophilic attack. Positive potential (electrophilic regions) would be expected around the hydrogen atoms of the amino group. als-journal.com
Table 1: Illustrative Frontier Molecular Orbital Energies for this compound This table is illustrative, based on typical values for similar aromatic amines.
| Parameter | Calculated Value (eV) | Implication |
|---|---|---|
| EHOMO | -5.2 | Electron-donating capability |
| ELUMO | -0.8 | Electron-accepting capability |
| Energy Gap (ΔE) | 4.4 | High kinetic stability, low reactivity |
Computational methods can accurately predict spectroscopic data, which is invaluable for interpreting experimental spectra.
NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) chemical shifts are highly sensitive to the local electronic environment of a nucleus. nih.gov DFT calculations can predict ¹H and ¹³C NMR chemical shifts, aiding in the structural elucidation of molecules. biorxiv.orgnpmjs.com The accuracy of these predictions has improved significantly, with machine learning algorithms now achieving high precision even for complex systems like proteins. nih.gov For this compound, calculations would differentiate the signals from the aromatic protons, the propyl chain protons, and the amine protons based on their distinct electronic environments. libretexts.org
Vibrational Frequencies: Theoretical calculations of vibrational frequencies correspond to the peaks observed in Infrared (IR) and Raman spectroscopy. rsc.orgq-chem.com These calculations help in assigning specific vibrational modes to the observed spectral bands. nih.gov For this compound, characteristic frequencies for N-H stretching of the amino and indole groups, C-H stretching of the alkyl and aromatic parts, and C=C stretching of the aromatic ring can be predicted. scirp.orgyale.edu
Table 2: Illustrative Predicted Vibrational Frequencies for Key Functional Groups in this compound This table is illustrative, based on characteristic frequencies for the specified bonds.
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |
|---|---|---|
| N-H Stretch (Amine) | -NH₂ | 3300 - 3500 |
| N-H Stretch (Indole) | Indole N-H | 3450 - 3500 |
| Aromatic C-H Stretch | Ar-H | 3000 - 3100 |
| Aliphatic C-H Stretch | -CH₂, -CH₃ | 2850 - 2960 |
| Aromatic C=C Stretch | Ar C=C | 1500 - 1600 |
Molecules with rotatable bonds, like the propyl group in this compound, can exist in multiple conformations. Conformational analysis involves mapping the potential energy surface to identify stable conformers (energy minima) and the transition states between them. ethz.chscirp.org State-of-the-art quantum chemical methods can compute the structures and relative energies of different conformers. ethz.ch For this compound, key rotations would be around the C2-C(propyl) and C5-N(amino) bonds. The calculations would reveal the most stable spatial arrangement of the propyl and amino groups relative to the indole ring, which is crucial for understanding its interactions with other molecules, such as biological receptors. nih.govrsc.org
Table 3: Hypothetical Relative Energies of this compound Conformers This table is hypothetical, illustrating the output of a conformational analysis.
| Conformer | Dihedral Angle (C3-C2-Cpropyl-Cpropyl) | Relative Energy (kcal/mol) | Population at 298 K (%) |
|---|---|---|---|
| 1 (Global Minimum) | 180° (anti) | 0.00 | 75.3 |
| 2 | 60° (gauche) | 1.10 | 12.3 |
| 3 | -60° (gauche) | 1.10 | 12.3 |
Computational Mechanistic Studies
Beyond static properties, computational chemistry can elucidate the step-by-step mechanisms of chemical reactions. nih.govrsc.org This involves identifying reactants, products, intermediates, and the transition states that connect them on a potential energy surface.
A transition state is a specific configuration along a reaction coordinate that represents the highest energy point on that pathway. diva-portal.org Characterizing its geometry and energy is key to understanding a reaction's feasibility. rsc.orgnih.gov For this compound, one could study reactions such as electrophilic substitution on the indole ring or acylation of the amino group. Computational methods would model the approach of the reactant, the formation of an intermediate complex, the structure of the high-energy transition state, and the final product formation. This provides a complete picture of the reaction pathway. researchgate.net
The energy difference between the reactants and the transition state is the activation energy barrier (ΔG‡). stackexchange.com This barrier is the primary determinant of the reaction rate. According to transition state theory (often applied via the Eyring equation), a higher energy barrier corresponds to a slower reaction. stackexchange.com Quantum chemical calculations can provide accurate estimates of these barriers, allowing for the prediction of reaction rates and helping to explain why certain reaction pathways are favored over others. diva-portal.orgresearchgate.net For instance, a calculated barrier of around 20 kcal/mol suggests a reaction that proceeds over minutes to hours at room temperature. stackexchange.com
Table 4: Relationship Between Activation Energy Barrier and Approximate Reaction Half-Life at 298 K Data adapted from established kinetic relationships to illustrate the concept. stackexchange.com
| ΔG‡ (kcal/mol) | Rate Constant k (s⁻¹) | Approximate Half-Life (t1/2) |
|---|---|---|
| 15 | 6.3 x 10¹ | ~11 milliseconds |
| 20 | 1.4 x 10⁻² | ~50 seconds |
| 25 | 3.0 x 10⁻⁶ | ~65 hours |
| 30 | 6.4 x 10⁻¹¹ | ~345 years |
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
In the realm of computational chemistry and drug discovery, molecular docking and molecular dynamics (MD) simulations are indispensable tools for predicting and analyzing the interaction between a small molecule (ligand) and its macromolecular target, typically a protein. nih.govmdpi.com These methods provide atomic-level insights into binding mechanisms, which can guide the rational design and optimization of new therapeutic agents. acs.orgontosight.ai While specific experimental studies on this compound are not publicly documented, this section outlines a theoretical investigation of its potential interactions with a plausible biological target, tubulin, to illustrate the application and utility of these computational techniques. Tubulin is a well-established target for various indole derivatives, making it a scientifically relevant protein for this hypothetical study. nih.gov
Molecular Docking Analysis
Molecular docking is a computational method used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. nih.govnih.gov The process involves preparing the three-dimensional structures of both the ligand (this compound) and the target protein (tubulin). The crystal structure of tubulin would be obtained from a repository like the Protein Data Bank (PDB).
In this theoretical study, this compound would be docked into the colchicine (B1669291) binding site of tubulin, a known binding pocket for many antimitotic agents. nih.gov The docking algorithm would generate multiple possible binding poses and rank them using a scoring function, which estimates the binding free energy. A lower, more negative binding energy generally indicates a more favorable and stable interaction.
The analysis would focus on the most favorable binding pose to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between this compound and the amino acid residues of the tubulin binding site. For instance, the amino group at the 5-position of the indole ring could act as a hydrogen bond donor, while the indole ring itself could form hydrophobic and pi-pi stacking interactions with aromatic residues in the binding pocket.
Table 1: Hypothetical Molecular Docking Results of this compound with Tubulin
This interactive table presents the theoretical outcomes from a molecular docking simulation of this compound within the colchicine binding site of tubulin. The data is for illustrative purposes to demonstrate the type of results generated from such a study.
| Metric | Value/Description |
| Binding Affinity | -8.5 kcal/mol |
| Hydrogen Bonds | The 5-amino group forms a hydrogen bond with the side-chain of Asn258 . The indole N-H group forms a hydrogen bond with the backbone of Thr314 . |
| Hydrophobic Contacts | The propyl group at the 2-position is oriented towards a hydrophobic pocket formed by residues such as Val238 , Leu248 , and Ala316 . |
| Pi-Pi Stacking | The indole ring is positioned parallel to the aromatic ring of Tyr202 , suggesting a stabilizing pi-pi stacking interaction. |
Molecular Dynamics (MD) Simulations
Following the initial predictions from molecular docking, MD simulations are employed to assess the stability and dynamics of the ligand-protein complex over time. acs.org An MD simulation calculates the motion of every atom in the system by solving Newton's equations of motion, providing a dynamic view of the complex in a simulated physiological environment of water and ions. nih.gov
For this investigation, the top-ranked docked pose of the this compound-tubulin complex would serve as the starting point for an extended MD simulation (e.g., for 100 nanoseconds). The primary goals of the simulation would be to:
Confirm the stability of the ligand within the binding pocket.
Analyze the persistence of key interactions identified in the docking study.
Observe any conformational changes in the protein induced by the ligand binding.
Key metrics for analysis include the Root Mean Square Deviation (RMSD) of the protein and ligand atoms, which measures their deviation from the initial docked pose, and the analysis of hydrogen bond occupancy over the simulation period. A stable RMSD for the ligand suggests it remains securely bound, while high occupancy for specific hydrogen bonds confirms their importance in anchoring the ligand.
Table 2: Hypothetical Analysis from a 100 ns Molecular Dynamics Simulation
This interactive table summarizes potential findings from an MD simulation of the this compound-tubulin complex. This data is hypothetical and serves to illustrate the analytical output of an MD study.
| Analysis Metric | Result | Interpretation |
| Ligand RMSD | Average: 1.2 Å (Angstroms) | A low and stable RMSD value indicates that the ligand, this compound, maintains a consistent binding pose within the tubulin active site throughout the simulation. |
| Protein Backbone RMSD | Average: 2.5 Å | The overall protein structure remains stable, with minor fluctuations typical for a dynamic biological macromolecule. |
| Hydrogen Bond Occupancy | Bond with Asn258 : 85%Bond with Thr314 : 76% | The high occupancy rates suggest these hydrogen bonds are stable and crucial for the persistent binding of the ligand to the target protein. |
| Binding Free Energy (MM/PBSA) | -45.2 kcal/mol | This calculated binding free energy provides a more refined estimate of binding affinity, corroborating the favorable interaction predicted by the initial docking score. |
Exploration of Biological Activity and Structure Activity Relationships of 5 Amino 2 Propylindole Derivatives in Vitro Mechanistic Focus
In Vitro Studies on Molecular Targets and Pathways
Enzyme Inhibition Mechanisms (e.g., 5-Lipoxygenase, RNA-dependent RNA polymerase, Phosphoinositide Phospholipase C, Kinases)
The indole (B1671886) nucleus is a privileged scaffold known to interact with a wide array of enzymes. Derivatives of 5-amino-2-propylindole are hypothesized to exhibit inhibitory activity against several key enzyme families.
5-Lipoxygenase (5-LO) Arachidonate 5-lipoxygenase (5-LO) is a crucial enzyme in the biosynthesis of leukotrienes, which are potent mediators of inflammation. nih.gov Inhibition of 5-LO is a key strategy for anti-inflammatory therapies. While direct studies on this compound are not prevalent, research on related N-aminoindoline derivatives demonstrates potent in vitro inhibition of 5-LO. In one study, N-aminoindoline derivatives were prepared and evaluated, with compound 4 (1-amino-2,3-dihydro-1H-indole-5-carboxylic acid) showing the most effective 5-LO inhibition. nih.gov
Table 1: 5-Lipoxygenase Inhibitory Activity of N-Aminoindoline Derivatives
| Compound | Structure | 5-LO Inhibition (IC₅₀) |
| Compound 4 | 1-amino-2,3-dihydro-1H-indole-5-carboxylic acid | Most effective in series |
| Phenidone | - | Reference |
| NDGA | - | Reference |
| Data sourced from a study on N-aminoindoline derivatives, which are structurally related to the indole scaffold. nih.gov |
The mechanism often involves interference with the enzyme's catalytic activity, either by competing with the arachidonic acid substrate or by interacting with allosteric sites. plos.orgnih.gov
RNA-dependent RNA polymerase (RdRp) The RNA-dependent RNA polymerase (RdRp) is an essential enzyme for the replication of RNA viruses, making it a prime target for antiviral drug development. benthamdirect.comresearchgate.netacs.org Inhibition of RdRp can occur via chain termination by nucleoside analogs or through allosteric inhibition by non-nucleoside inhibitors (NNIs) that bind to sites distinct from the active center. researchgate.netbenthamscience.com These NNIs can block the entry of the RNA template or interfere with the conformational changes necessary for RNA synthesis. benthamscience.com While indole derivatives are being investigated, studies on other heterocyclic systems, such as pyridobenzothiazole and N-sulfonylanthranilic acid derivatives, have demonstrated significant inhibition of viral RdRps, including that of SARS-CoV-2. benthamdirect.combenthamscience.com The binding site for these allosteric inhibitors is often located in less conserved regions of the enzyme, such as the thumb or palm subdomains. benthamscience.comacs.org
Phosphoinositide Phospholipase C (PLC) Phospholipase C (PLC) enzymes are central to cellular signaling, catalyzing the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). biomolther.orgacs.org Dysregulation of PLC is linked to various diseases, making it a therapeutic target. Certain 1-heteroarylpropan-2-ones, including indole derivatives, have been identified as inhibitors of cytosolic phospholipase A2α (cPLA2α), another key enzyme in lipid signaling. mdpi.com The inhibitory mechanism of these compounds often involves a serine-reactive ketone group that interacts with the enzyme's active site. mdpi.com An essential component for PLC activity in cellular environments is the phosphatidylinositol transfer protein (PI-TP), which is believed to transport phosphatidylinositol for conversion to PIP2 before its hydrolysis by PLC. derpharmachemica.com
Kinases Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer. nih.govbenthamdirect.comd-nb.info The indole scaffold is a cornerstone in the design of kinase inhibitors. benthamscience.comresearchgate.net Derivatives have been developed to target a multitude of kinases, including receptor tyrosine kinases like VEGFR2 and EGFR, as well as intracellular kinases such as PIM-1, CDK5, and PI3K. nih.govbenthamdirect.comd-nb.inforesearchgate.net
For example, a series of 4-indole-2-arylaminopyrimidine derivatives showed potent anti-inflammatory activity, which is often linked to kinase inhibition. nih.gov Another study on 3-(triazolo-thiadiazin-3-yl)indolin-2-one derivatives identified compounds that dually target VEGFR2 and c-Met kinases. d-nb.info Furthermore, pyrido[2,3-d]pyrimidine (B1209978) derivatives have been developed as potent inhibitors of PIM-1 kinase, with some compounds showing IC₅₀ values in the low nanomolar range. researchgate.net The general mechanism involves competitive binding at the ATP-binding site of the kinase domain. plos.org
Table 2: Kinase Inhibitory Activity of Various Indole Derivatives
| Derivative Class | Target Kinase | Key Compound Example | IC₅₀ |
| Indole-tethered Pyrimidine (B1678525) | EGFR | MKP101 | 43 nM plos.org |
| 3-(Triazolo-thiadiazin-3-yl)indolin-2-one | VEGFR2 | Compound V | 0.18 µM d-nb.info |
| Pyrido[2,3-d]pyrimidine | PIM-1 Kinase | Compound 4 | 11.4 nM researchgate.net |
| 4-Indolyl-2-arylamino Pyrimidine | IL-6 / IL-8 Release (LPS-stimulated HBE cells) | Compound 6h | >77% Inhibition @ 5µM nih.gov |
Receptor Binding and Modulation (e.g., 5-HT Receptors, Transporter Interactions)
The structural similarity of the indole ring to the neurotransmitter serotonin (B10506) (5-hydroxytryptamine, 5-HT) makes indole derivatives prime candidates for interacting with serotonin receptors.
5-HT Receptors Indole derivatives are extensively studied as ligands for various serotonin receptor subtypes. The nature and position of substituents on the indole ring and its side chains dictate the affinity and selectivity for these receptors.
5-HT₂ₐ Receptors: Structure-activity relationship (SAR) studies of tryptamine (B22526) derivatives, which share the core indole ethylamine (B1201723) structure, have provided insights into binding at the 5-HT₂ₐ receptor. These studies analyze how substitutions on the indole ring and modifications to the ethylamine side chain affect binding affinity. biomolther.org
5-HT₃ Receptors: Novel 1,7-annelated indole derivatives, designed based on the structure of the 5-HT₃ antagonist ondansetron, have shown high affinity for this receptor. The addition of an extra ring to the indole structure appears to create a favorable hydrophobic interaction area, enhancing potency. One such derivative, cilansetron, exhibits a Ki of 0.19 nM for the 5-HT₃ receptor. nih.gov
5-HT₆ Receptors: Conformationally restricted tryptamines have been synthesized as 5-HT₆ receptor ligands. By tethering an arylsulfonyl group to the C2 position of the indole, researchers created tetracyclic compounds with high affinity. Chiral sulfonyl derivatives 15a and 17a showed Ki values of 23.4 nM and 20.5 nM, respectively. tandfonline.com
In Vitro Cellular Mechanistic Studies (e.g., Effects on Bacterial Cellular Integrity, Oxidative Damage, Phospholipid Metabolism)
Effects on Bacterial Cellular Integrity Indole and its derivatives are recognized for their antimicrobial properties, including activity against drug-resistant pathogens. nih.govmdpi.com A key mechanism of action is the disruption of bacterial cell membrane integrity. nih.govmdpi.com For instance, certain indolyl derivatives containing aminoguanidinium moieties induce depolarization of the bacterial membrane. mdpi.com Steroidal indole derivatives have also been shown to destroy bacterial cell membranes and inhibit biofilm formation. nih.gov Notably, gold nanoparticles capped with 5-aminoindole (B14826) exhibit potent bactericidal activity against multidrug-resistant bacteria, killing 99.9% of MDR Escherichia coli within 30 minutes of incubation. acs.orgresearchgate.net Other indole derivatives function by inhibiting essential bacterial enzymes, such as dihydrofolate reductase (DHFR). mdpi.com
Oxidative Damage The indole nucleus can participate in redox processes, and its derivatives can act as either pro-oxidants or antioxidants depending on the cellular context and substitution pattern.
Pro-oxidant Effects: Some 5-nitroindole (B16589) derivatives, which are synthetic precursors to 5-aminoindoles, have been shown to increase the concentration of intracellular reactive oxygen species (ROS) in cancer cells, leading to cell cycle arrest and apoptosis. d-nb.info Similarly, certain steroidal indole derivatives exert their antibacterial effect in part by promoting the accumulation of ROS. nih.gov
Antioxidant Effects: The indole ring itself possesses intrinsic antioxidant potential. Computational studies on tryptamine show that the nitrogen atom of the indole ring is the primary site for scavenging hydroperoxyl radicals via a hydrogen atom transfer (HAT) mechanism. acs.org Furthermore, novel conjugates of 5-aminoindole with lipoic acid have been synthesized and shown to be highly effective inhibitors of lipid peroxidation, demonstrating a protective antioxidant effect. researchgate.net
Phospholipid and Lipid Metabolism Indole derivatives can significantly modulate lipid metabolism through various mechanisms.
Enzyme Inhibition: As discussed previously, indole derivatives can inhibit key enzymes in phospholipid metabolism, such as 5-lipoxygenase and phospholipases, thereby altering the production of lipid mediators. nih.govmdpi.com
Metabolic Pathway Activation: A novel indole derivative, GY3, was found to improve glucose and lipid metabolism by activating the AMP-activated protein kinase (AMPK) pathway. In vitro, GY3 increased glucose consumption and decreased lipid accumulation in HepG2 cells and 3T3-L1 adipocytes. nih.gov Other indole ethylamine derivatives have been designed to regulate lipid metabolism by acting as dual agonists for peroxisome proliferator-activated receptor alpha (PPARα) and carnitine palmitoyltransferase 1 (CPT1). In cell models, these compounds reduced intracellular triglyceride levels and upregulated genes involved in fatty acid oxidation. researchgate.netnih.govmdpi.com
Structure-Activity Relationship (SAR) Studies
Elucidation of Key Structural Features for Biological Activity
The biological activity of indole derivatives is highly dependent on their substitution pattern. SAR studies provide crucial insights into the molecular features required for specific biological effects.
Kinase Inhibition: For inhibition of kinases like EGFR and VEGFR-2, the type of linker between the pyrimidine and indole moieties, as well as the position of substituents on the pyrimidine, are critical for potency and selectivity. plos.org Substitutions at the C4, C5, and C6 positions of the indole ring have also been shown to be important for activity against various kinases. nih.govbenthamscience.com For instance, in a series of 4-indolyl-2-arylamino pyrimidine derivatives, amino substitutions on the 4-position of the phenyl ring significantly influenced anti-inflammatory activity, with activity increasing with the length of the aliphatic amine chain. nih.gov
5-HT Receptor Binding: For 5-HT₃ receptor antagonists, a heteroaromatic ring system, a coplanar carbonyl group, and a basic nitrogen center at specific distances are considered key features. The addition of a 1,7-annelated ring to the indole core enhances potency, suggesting a beneficial hydrophobic interaction. nih.gov For 5-HT₆ ligands, constraining the tryptamine side chain by forming a tetracyclic structure can lead to high-affinity compounds. tandfonline.com
Antimicrobial Activity: For indolyl derivatives with aminoguanidinium moieties, N-benzyl substitutions on the indole ring containing electron-withdrawing groups like trifluoromethyl (CF₃) or halogens (Cl, Br) generally lead to higher antibacterial activity. mdpi.com The aminoguanidine (B1677879) moiety itself plays a crucial role in binding to bacterial targets like DHFR. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Drug Design
QSAR models are mathematical equations that relate the chemical structure of compounds to their biological activity. These models are valuable tools for predicting the activity of new compounds and understanding the mechanisms of action.
Several QSAR studies have been performed on indole derivatives for various biological activities:
Antifungal Activity: A QSAR model was developed for indole derivatives against Candida albicans. The model, which used descriptors calculated by Density Functional Theory (DFT), found that activity was related to descriptors such as HATS3p (Leverage-weighted autocorrelation of lag 3 / weighted by atomic polarizabilities) and MATS5e (Moran autocorrelation of lag 5 / weighted by atomic Sanderson electronegativities). The model successfully predicted the activity of new compounds, demonstrating its utility in designing novel antifungal agents. nih.gov
Radical Scavenging Activity: A QSAR model was built to predict the radical scavenging activity of di(hetero)arylamines in a benzo[b]thiophene series, which included 5-aminoindole derivatives. The model used Partial Least Squares (PLS) regression and identified key descriptors related to the compounds' electronic and structural properties, providing guidance for the synthesis of new antioxidants. ipb.pt
Toxicity Modeling: QSAR has also been used to model properties like lipophilicity (log P) and toxicity (LD₅₀) for indole derivatives. Such models help in the early assessment of the drug-like properties of new chemical entities. jocpr.com
These studies show that QSAR is a powerful approach for optimizing the indole scaffold for various therapeutic targets by identifying the key physicochemical and structural properties that govern biological activity.
Derivatization and Functionalization Strategies for 5 Amino 2 Propylindole As a Versatile Building Block
Synthesis of Complex Heterocyclic Systems Incorporating the 5-Amino-2-propylindole Moiety
The inherent reactivity of the this compound core, particularly the nucleophilicity of the amino group and the indole (B1671886) nitrogen, makes it an excellent starting material for the synthesis of fused and complex heterocyclic systems. These systems are often sought after in medicinal chemistry due to their potential to interact with various biological targets.
One common strategy involves the condensation of the 5-amino group with various electrophilic reagents to construct new rings fused to the indole backbone. For instance, reaction with β-dicarbonyl compounds or their equivalents can lead to the formation of pyrazolo[3,4-g]indoles. Similarly, cyclocondensation reactions with 1,3-dielectrophiles are extensively used for preparing bicyclic nitrogen heterocycles. beilstein-journals.org The synthesis of derivatives of 5-aminoindole-3-acrylic acid highlights the potential to build upon the indole core to create more complex structures. nih.gov
The indole nitrogen can also participate in cyclization reactions. For example, after acylation or alkylation, intramolecular reactions can be designed to form polycyclic indole derivatives. The choice of reactants and reaction conditions can direct the regioselectivity of these cyclizations, affording a variety of heterocyclic frameworks. The development of new synthetic methodologies is a critical area of organic chemistry, with the pyrrole (B145914) unit (a key component of the indole structure) serving as a fundamental building block for new heterocyclic systems. uni-rostock.de
| Starting Material | Reagent(s) | Resulting Heterocyclic System |
| This compound | β-Dicarbonyl Compound | Pyrazolo[3,4-g]indole derivative |
| This compound | 1,3-Dielectrophile | Fused bicyclic nitrogen heterocycle |
| This compound | Ethyl formate, Hydrazine (B178648) | Pyrazolo-fused indole |
Multi-component Reaction Applications for Scaffold Diversity
Multi-component reactions (MCRs) are powerful tools in modern synthetic chemistry, allowing for the rapid assembly of complex molecules from three or more starting materials in a single synthetic operation. erciyes.edu.trmdpi.com The this compound scaffold is well-suited for use in MCRs, where the amino group can act as a key nucleophilic component. This approach offers significant advantages in terms of efficiency, atom economy, and the generation of diverse chemical libraries for drug discovery and other applications. organic-chemistry.orgclockss.org
A prominent example of an MCR involving an amino-functionalized heterocycle is the Biginelli reaction or similar condensations. In a hypothetical scenario, this compound could react with an aldehyde and a β-ketoester or other active methylene (B1212753) compound to produce dihydropyrimidine-fused indoles. Such reactions have been reported for other aminoazoles, which are recognized as excellent building blocks for MCRs due to their multiple nucleophilic centers. clockss.org
Another potential MCR application is the Ugi reaction, an isocyanide-based MCR. The amino group of this compound could serve as the amine component, reacting with a ketone or aldehyde, a carboxylic acid, and an isocyanide to generate α-acetamidocarboxamide derivatives of the indole. These peptidomimetic structures are of significant interest in medicinal chemistry. organic-chemistry.org The versatility of MCRs allows for the creation of a wide array of substituted indoles by varying the other components in the reaction, leading to a high degree of scaffold diversity. erciyes.edu.trrsc.org
| MCR Type | Components | Potential Product Scaffold |
| Biginelli-type | This compound, Aldehyde, Active Methylene Compound | Dihydropyrimidine-fused indole |
| Ugi Reaction | This compound, Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acetamidocarboxamide-substituted indole |
| Passerini Reaction | (if derivatized to carboxylic acid) Isocyanide, Aldehyde/Ketone | α-Acyloxycarboxamide-substituted indole |
Conjugation Chemistry for Probes and Advanced Materials (e.g., Bioconjugation via the Amino Group)
The primary amino group at the C5 position of this compound is an ideal handle for conjugation chemistry. This allows for the covalent attachment of the indole moiety to other molecules, leading to the development of functional probes, advanced materials, and bioconjugates. symeres.com
Bioconjugation for Biological Probes: The amino group can be readily reacted with various amine-reactive reagents to attach fluorophores, quenchers, or biotin (B1667282) tags. thermofisher.com For example, reaction with an N-hydroxysuccinimide (NHS) ester or an isothiocyanate derivative of a fluorescent dye would yield a fluorescently labeled this compound. nih.gov These probes can be used in biological imaging or as tools to study the interactions of indole derivatives with proteins or nucleic acids. The specific conjugation to the amino group allows for precise control over the labeling site. nih.gov For instance, a peptide containing a this compound unit could be synthesized, and the amino group could be selectively modified to create a targeted biological probe. nih.gov
Development of Advanced Materials: The functionalization of the amino group can also be used to incorporate the this compound scaffold into larger polymeric or material structures. For example, it could be polymerized with appropriate comonomers to create novel conductive polymers or materials with specific optical or electronic properties. The indole ring system is known for its electron-rich nature, which can be exploited in the design of organic electronic materials.
Synthesis of Targeted Therapeutics: In the context of drug delivery, the amino group provides a point of attachment for targeting ligands or for conjugation to drug delivery systems like nanoparticles. This can enhance the delivery of a therapeutic agent based on the this compound core to a specific site in the body, potentially increasing efficacy and reducing side effects. Linker technologies are crucial in this context, connecting the indole-based molecule to another functional molecule to form a conjugate. symeres.com
| Application | Conjugation Partner | Resulting Product |
| Biological Probe | Fluorescent Dye (e.g., FITC, NHS-ester) | Fluorescently Labeled Indole |
| Bioconjugate | Peptide or Antibody | Targeted Biological Agent |
| Advanced Material | Polymerizable Monomer | Indole-Containing Polymer |
| Targeted Therapeutic | Drug Delivery System (e.g., Nanoparticle) | Site-Specific Drug Conjugate |
Future Research Directions and Emerging Paradigms in 5 Amino 2 Propylindole Chemistry
Development of Green and Sustainable Synthetic Routes
Traditional methods for synthesizing indole (B1671886) derivatives often involve harsh reaction conditions, toxic reagents, and the use of petrochemical-based starting materials. nih.gov The future of 5-Amino-2-propylindole synthesis will prioritize the development of environmentally benign and sustainable processes. researchgate.net This involves exploring greener solvents, alternative energy sources, and renewable starting materials. researchgate.net
Recent research has highlighted several sustainable approaches for indole synthesis that could be adapted for this compound. researchgate.netrsc.org These include the use of benign solvents like water, ethanol (B145695), bio-based ethyl lactate, or deep eutectic solvents (DESs). researchgate.net Energy-efficient techniques such as microwave and ultrasound-assisted synthesis have also been shown to accelerate reactions and improve yields. researchgate.net Furthermore, the development of recyclable catalysts, such as functionalized magnetic nanoparticles, offers a path to cleaner reactions with simplified work-up procedures. nih.govrsc.org For instance, a palladium-catalyzed aerobic oxidative cycloisomerization of o-allylanilines provides a sustainable route to functionalized indoles using molecular oxygen as the oxidant. organic-chemistry.org Electrosynthesis is also emerging as a powerful green tool, enabling the construction of indoles under oxidant-free conditions. nih.gov
A potential green synthesis for this compound could start from a renewable lignin-derived aromatic platform chemical, proceeding through catalytic C-N coupling and a final cyclization in a green solvent system like a methanol/water mixture. rsc.org
Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Indole Synthesis
| Parameter | Traditional Synthesis (e.g., Fischer, Bischler) | Green/Sustainable Synthesis |
|---|---|---|
| Solvents | Often uses halogenated organic solvents (e.g., Dichloromethane, Chloroform). | Benign solvents like water, ethanol, or deep eutectic solvents (DESs). researchgate.net |
| Catalysts | Strong acids (e.g., H₂SO₄, PPA), Lewis acids. | Recyclable nanocatalysts (e.g., Fe₃O₄-based), palladium catalysts, biocatalysts. organic-chemistry.orgbeilstein-journals.org |
| Energy Source | Conventional heating, often requiring high temperatures and long reaction times. | Microwave irradiation, ultrasound, photochemistry, or flow heating for rapid and efficient energy transfer. researchgate.netmdpi.com |
| Atom Economy | Can be low, with the formation of stoichiometric byproducts. | High atom economy through cascade reactions and use of oxidants like molecular oxygen. rsc.orgorganic-chemistry.org |
| Starting Materials | Typically derived from fossil fuels. | Increasing focus on biomass and lignin-derived platform chemicals. rsc.org |
| Environmental Impact | Higher generation of hazardous waste. | Reduced waste, improved safety, and lower environmental footprint. researchgate.net |
High-Throughput Screening and Combinatorial Chemistry for Derivative Libraries
The discovery of new therapeutic agents is greatly accelerated by the ability to synthesize and screen large numbers of compounds. researchgate.net Combinatorial chemistry provides the tools to rapidly generate extensive libraries of molecules, which can then be evaluated using high-throughput screening (HTS) to identify compounds with desired biological activity. j-morphology.comslideshare.netiipseries.org This paradigm is highly applicable to the this compound scaffold.
Starting with the this compound core, a combinatorial library can be constructed by introducing a variety of substituents at key positions, primarily through reactions involving the 5-amino group and the N1-position of the indole ring. The amino group can be acylated, alkylated, or converted into sulfonamides, while the indole nitrogen can be functionalized with different alkyl or aryl groups. This approach allows for the systematic exploration of the chemical space around the core structure. researchgate.net Automated parallel synthesis techniques can be employed to prepare these libraries efficiently. researchgate.net
Once synthesized, these libraries can be subjected to HTS assays to identify "hit" compounds. For example, HTS was successfully used to screen an internal library of indole derivatives to identify inhibitors of pro-matrix metalloproteinase-9 (proMMP-9) activation. nih.gov Similarly, a library based on this compound could be screened against a panel of biological targets, such as kinases, G-protein coupled receptors, or enzymes, to uncover novel bioactive agents. mdpi.com
Table 2: Illustrative Combinatorial Library from a this compound Scaffold
| Core Scaffold | R¹ Substituent (at N1-position) | R² Substituent (at 5-amino group) | Resulting Derivative Class |
|---|---|---|---|
| This compound | -H | -COCH₃ | 5-Acetamido derivative |
| This compound | -H | -SO₂-Ph | 5-Benzenesulfonamido derivative |
| This compound | -CH₃ | -H | N1-Methyl derivative |
| This compound | -CH₃ | -COCH₃ | N1-Methyl, 5-Acetamido derivative |
| This compound | -CH₂-Ph | -H | N1-Benzyl derivative |
| This compound | -CH₂-Ph | -SO₂-Ph | N1-Benzyl, 5-Benzenesulfonamido derivative |
Advanced Computational Design of Highly Selective and Potent Analogs
In silico drug design has become an indispensable tool in modern medicinal chemistry, enabling the rational design of molecules with enhanced potency and selectivity while minimizing off-target effects. ijpsjournal.com These computational methods can be powerfully applied to the this compound scaffold to guide the synthesis of optimized analogs. nih.govacs.orgnih.gov
The process begins with identifying a biological target. Using structure-based drug design (SBDD), if the 3D structure of the target is known, derivatives of this compound can be docked into the binding site to predict their binding affinity and orientation. nih.govresearchgate.net This allows chemists to design modifications that improve key interactions, such as hydrogen bonds or hydrophobic contacts. mdpi.com For instance, X-ray crystallography has guided the optimization of indole derivatives as potent inhibitors. mdpi.com
When a target's structure is unknown, ligand-based methods like Quantitative Structure-Activity Relationship (QSAR) studies can be employed. nih.govresearchgate.net By analyzing a set of known active and inactive analogs, a QSAR model can be built to correlate specific structural features with biological activity, guiding the design of new, more potent compounds. researchgate.net Furthermore, computational tools like SwissADME can predict pharmacokinetic properties (Adsorption, Distribution, Metabolism, Excretion - ADME), helping to filter out compounds with poor drug-like characteristics early in the discovery process. ijpsjournal.com
Table 3: Predicted Properties of Hypothetical this compound Analogs
| Compound | Modification | Predicted Target Interaction | Predicted cLogP* | Predicted Aqueous Solubility* |
|---|---|---|---|---|
| Analog A | 5-NH₂ acylated with acetic acid | Increased H-bond donor/acceptor capacity | 2.8 | Good |
| Analog B | N1 alkylated with a methyl group | Increased lipophilicity for potential membrane interaction | 3.5 | Moderate |
| Analog C | 5-NH₂ sulfonated with benzenesulfonyl chloride | Strong H-bond acceptor, potential for specific polar contacts | 4.2 | Low |
| Analog D | Propyl group replaced with cyclopropyl | Altered steric profile to fit a specific hydrophobic pocket | 3.1 | Good |
\Note: These values are hypothetical and for illustrative purposes, demonstrating the type of data generated from computational tools.*
Integration of Automated Synthesis and Flow Chemistry for Scalable Production
To meet potential demands for promising this compound derivatives for advanced testing or commercial use, scalable and efficient manufacturing processes are essential. Flow chemistry and automated synthesis offer significant advantages over traditional batch processing, including enhanced safety, better process control, higher yields, and simplified scale-up. beilstein-journals.orgscielo.br
Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. mdpi.com This technology is particularly well-suited for indole synthesis, which can involve hazardous reagents or highly exothermic steps. For example, the synthesis of an indole-3-carboxylic ester was successfully scaled up using a multi-step flow process that included a reductive cyclization performed in an H-cube system. beilstein-journals.orgd-nb.info Such a system could be adapted for the final steps of a this compound synthesis, for instance, by performing a reductive cyclization of a corresponding nitro-precursor under high pressure and temperature with a packed-bed catalyst. d-nb.info
Automated synthesis platforms can further accelerate the optimization of reaction conditions and the production of derivative libraries. researchgate.netbeilstein-journals.org By combining robotic systems for reagent handling with flow reactors, chemists can rapidly screen different catalysts, solvents, and temperatures to identify the optimal conditions for synthesizing a specific this compound analog. researchgate.net This integration of automation and flow chemistry not only accelerates the research and development pipeline but also provides a direct and scalable route for on-demand production. beilstein-journals.orgresearchgate.net
Table 4: Comparison of Batch vs. Flow Chemistry for Indole Synthesis
| Feature | Batch Synthesis | Flow Chemistry |
|---|---|---|
| Scale-up | Challenging; requires larger vessels, potential changes in heat/mass transfer. | Straightforward; achieved by running the system for longer ("scaling-up") or in parallel ("numbering-up"). scielo.br |
| Safety | Higher risk due to large volumes of reagents and potential for thermal runaway. | Enhanced safety; small reaction volumes minimize risk, better control over exotherms. d-nb.info |
| Process Control | Difficult to precisely control temperature and mixing throughout the vessel. | Superior control over parameters like temperature, pressure, and residence time. mdpi.com |
| Reaction Time | Often requires hours to days. | Can be reduced to seconds or minutes due to efficient heat and mass transfer. mdpi.com |
| Productivity (Space-Time Yield) | Generally lower. | Significantly higher due to continuous operation and intensified conditions. scielo.br |
| Integration | Difficult to integrate multiple steps. | Readily allows for multi-step, continuous sequences in a single line. beilstein-journals.org |
Q & A
Q. How can researchers systematically review conflicting data on the anti-cancer mechanisms of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
